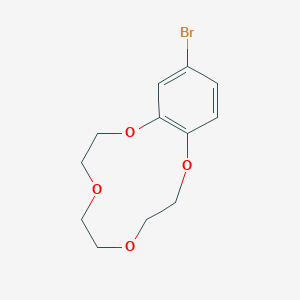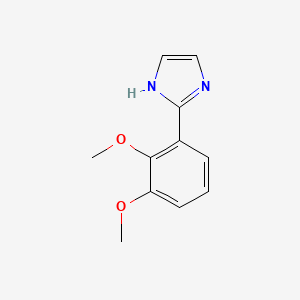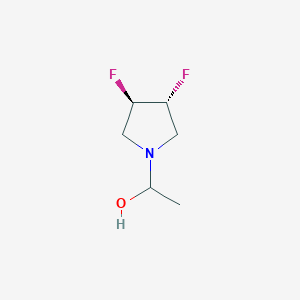
1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms at the 3 and 4 positions and an ethanol group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- typically involves the fluorination of pyrrolidine derivatives followed by the introduction of the ethanol group. One common method includes the reaction of pyrrolidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms, yielding non-fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium azide (NaN3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups at the fluorine positions .
Aplicaciones Científicas De Investigación
1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
3,4-Difluoropyrrolidine: Similar structure but lacks the ethanol group.
1-Pyrrolidineethanol: Similar structure but lacks the fluorine atoms.
3,4-Difluoropyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group.
Uniqueness: 1-Pyrrolidineethanol,3,4-difluoro-, (3R,4R)- is unique due to the combination of fluorine atoms and the ethanol group, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
1-[(3R,4R)-3,4-difluoropyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C6H11F2NO/c1-4(10)9-2-5(7)6(8)3-9/h4-6,10H,2-3H2,1H3/t4?,5-,6-/m1/s1 |
Clave InChI |
DMLZWOWSUJJYJL-YSLANXFLSA-N |
SMILES isomérico |
CC(N1C[C@H]([C@@H](C1)F)F)O |
SMILES canónico |
CC(N1CC(C(C1)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


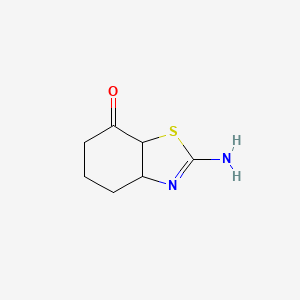

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
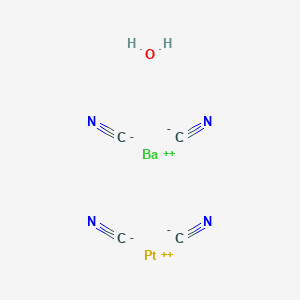
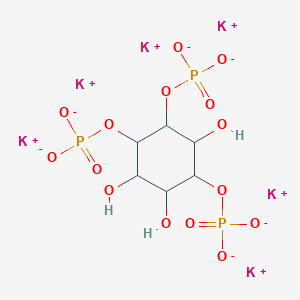

![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
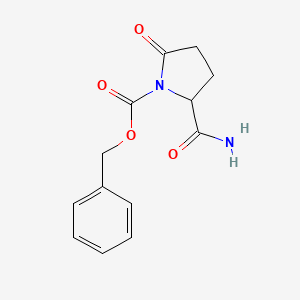
![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)

